REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:11]=[CH:10][C:5]2[N:6]=[C:7]([NH2:9])[S:8][C:4]=2[CH:3]=1.[N:12]1([C:17](N2C=CN=C2)=[O:18])[CH:16]=[CH:15][N:14]=[CH:13]1>CN(C=O)C>[CH3:1][C:2]1[CH:11]=[CH:10][C:5]2[N:6]=[C:7]([NH:9][C:17]([N:12]3[CH:16]=[CH:15][N:14]=[CH:13]3)=[O:18])[S:8][C:4]=2[CH:3]=1
|
Name
|
|
Quantity
|
328 mg
|
Type
|
reactant
|
Smiles
|
CC1=CC2=C(N=C(S2)N)C=C1
|
Name
|
|
Quantity
|
357 mg
|
Type
|
reactant
|
Smiles
|
N1(C=NC=C1)C(=O)N1C=NC=C1
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
25 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Under vigorous stirring, the resulting reaction mixture
|
Type
|
CUSTOM
|
Details
|
A white precipitate formed
|
Type
|
FILTRATION
|
Details
|
The precipitate was collected by filtration under reduced pressure
|
Type
|
WASH
|
Details
|
washed twice with EtOAc (10 mL for
|
Type
|
WASH
|
Details
|
each wash), and
|
Type
|
CUSTOM
|
Details
|
dried under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC2=C(N=C(S2)NC(=O)N2C=NC=C2)C=C1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 99% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |